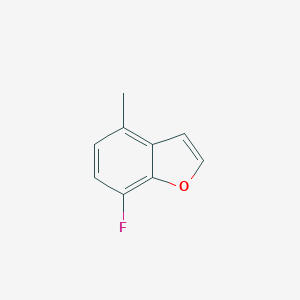

7-Fluoro-4-methylbenzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

199391-57-6 |

|---|---|

Molecular Formula |

C9H7FO |

Molecular Weight |

150.15 g/mol |

IUPAC Name |

7-fluoro-4-methyl-1-benzofuran |

InChI |

InChI=1S/C9H7FO/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5H,1H3 |

InChI Key |

RQBVPSXPGKGDGY-UHFFFAOYSA-N |

SMILES |

CC1=C2C=COC2=C(C=C1)F |

Canonical SMILES |

CC1=C2C=COC2=C(C=C1)F |

Synonyms |

Benzofuran, 7-fluoro-4-methyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of 7 Fluoro 4 Methylbenzofuran

Established Synthetic Pathways for Fluorinated Benzofuran (B130515) Derivatives

The introduction of fluorine onto a benzofuran scaffold or the construction of the ring from fluorinated building blocks requires precise control over regioselectivity. Various established strategies have been developed to address this challenge.

Direct fluorination of an existing benzofuran ring system is a powerful strategy for producing fluorinated derivatives. This approach typically involves the activation of a C-H bond and its subsequent conversion to a C-F bond. The choice of fluorinating agent and catalyst is crucial for controlling the position of fluorination.

Electrophilic fluorinating agents are commonly employed for this purpose. Reagents such as Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are widely used due to their relative stability and reactivity. mdpi.com The regioselectivity of these reactions is often directed by the inherent electronic properties of the benzofuran ring, with fluorination typically occurring at electron-rich positions. However, achieving selectivity can be challenging in substrates with multiple potential reaction sites. ucl.ac.uk

Recent advancements have focused on catalyst-directed C-H fluorination to overcome selectivity issues. Transition metal catalysts, including those based on palladium, silver, or iron, can enable site-selective fluorination at positions that are electronically disfavored but sterically accessible or directed by a coordinating group. mdpi.com These methods often proceed through radical or polar pathways, where the catalyst facilitates the generation of a reactive fluorine source or activates a specific C-H bond towards fluorination. ucl.ac.uk

Table 1: Comparison of Common Electrophilic Fluorinating Agents

| Reagent | Common Name | Key Features | Typical Conditions |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Highly reactive, versatile, soluble in polar solvents. mdpi.com | Catalytic (e.g., Ag, Cu) or non-catalytic, mild conditions. mdpi.com |

Constructing the fluorobenzofuran scaffold from simpler, fluorine-containing starting materials offers an alternative and often more direct route to specific regioisomers. This bottom-up approach provides excellent control over the final substitution pattern. nih.govoregonstate.edu

One common strategy involves the cyclization of a suitably substituted fluorophenol derivative. For the synthesis of 7-Fluoro-4-methylbenzofuran, a key intermediate would be a 2-substituted-3-fluoro-6-methylphenol. The substituent at the 2-position is then manipulated to form the furan (B31954) ring. For example, the palladium-catalyzed coupling of an o-iodo or o-bromo fluorophenol with a terminal alkyne (a Sonogashira coupling), followed by an intramolecular cyclization (heteroannulation), is a robust method for creating the benzofuran core. dtu.dknih.gov The initial placement of the fluorine and methyl groups on the phenolic starting material dictates the final regiochemistry.

Another powerful regioselective method is the reaction of substituted pyrones with nitroalkenes, which can be adapted to produce highly substituted phenols that subsequently cyclize to form benzofuranones. oregonstate.edu By choosing appropriately substituted precursors, this method allows for the programmable synthesis of complex substitution patterns that can be converted to the desired benzofurans. nih.gov This approach is particularly useful when multiple substituents are required and traditional electrophilic substitution reactions would yield mixtures of isomers. oregonstate.edu

Innovative Synthetic Transformations Applicable to this compound

Modern synthetic organic chemistry has provided a host of innovative catalytic methods for the construction of heterocyclic scaffolds like benzofuran. These transformations are directly applicable to the synthesis of specifically substituted derivatives such as this compound.

Catalytic annulation, the formation of a ring in a single step from multiple components, is a highly efficient method for building the benzofuran core. nih.gov These reactions often proceed with high atom economy and allow for the rapid assembly of complex molecules.

Transition metals are exceptionally versatile catalysts for synthesizing benzofurans. acs.orgecampus.com Palladium, copper, and rhodium complexes are frequently used to catalyze the key bond-forming steps in benzofuran synthesis. nih.govrsc.org

Palladium Catalysis: Palladium catalysts are widely used in cross-coupling reactions that serve as precursors to cyclization. For instance, a one-pot Sonogashira coupling of a 2-iodophenol derivative with a terminal alkyne, followed by an intramolecular cyclization, is a classic and reliable route. nih.govacs.org Another advanced palladium-catalyzed method involves the oxidative cyclization of o-alkenylphenols, where a C-H bond on the alkene is activated to form the C2-C3 bond of the furan ring. nih.gov

Copper Catalysis: Copper catalysts are often used for their ability to promote C-O bond formation. A common approach is the intramolecular O-arylation of an o-halostyrene derivative. nih.gov More recently, copper-catalyzed aerobic oxidative cyclization of simple phenols and alkynes has emerged as a facile, one-pot procedure for generating polysubstituted benzofurans. rsc.org This method avoids the need for pre-functionalized starting materials, proceeding through a sequential nucleophilic addition and oxidative cyclization.

Rhodium Catalysis: Rhodium catalysts have been employed in annulation reactions, such as the coupling of salicylaldehydes with alkynes or the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids. nih.govacs.org These methods provide access to diverse benzofuran structures under relatively mild conditions.

Table 2: Selected Transition Metal-Catalyzed Reactions for Benzofuran Synthesis

| Catalyst System | Reactants | Reaction Type | Reference |

|---|---|---|---|

| PdCl₂(PPh₃)₂ / CuI | o-Iodophenols, Terminal Alkynes | Sonogashira Coupling / Cyclization | nih.govacs.org |

| Pd(OAc)₂ | o-Alkenylphenols | C-H Activation / Oxidative Cyclization | nih.gov |

| CuI | Phenols, Alkynes | Aerobic Oxidative Cyclization | rsc.org |

Oxidative cyclization is a powerful strategy that forms the heterocyclic ring through the formation of a C-O or C-C bond with the concomitant removal of two hydrogen atoms. This can be achieved using stoichiometric oxidants or through catalytic processes.

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), are effective mediators for the intramolecular oxidative cyclization of substrates like 2-hydroxystilbenes to form 2-arylbenzofurans. nih.govorganic-chemistry.org This approach avoids the use of metal catalysts.

Alternatively, transition metals can be used in catalytic amounts with a terminal oxidant like molecular oxygen, benzoquinone, or a copper(II) salt. nih.gov For example, palladium(II) catalysts can effect the oxidative annulation of o-allylphenols or o-cinnamyl phenols to furnish 2-substituted benzofurans. nih.gov The reaction proceeds via an initial coordination of the olefin to the palladium center, followed by nucleophilic attack from the phenolic oxygen and subsequent oxidative steps to forge the furan ring and regenerate the active catalyst. thieme-connect.com

Dearomatization and Rearrangement-Based Syntheses

Sigmatropic Rearrangements and Subsequent Transformations

Sigmatropic rearrangements, particularly the rsc.orgrsc.org-sigmatropic rearrangement, are a cornerstone in the synthesis of benzofuran scaffolds. rsc.orgnih.gov This pericyclic reaction allows for the concerted reorganization of electrons, leading to the formation of new carbon-carbon bonds and the construction of the benzofuran ring system. A common approach involves the trifluoroacetylation of O-phenyloximes, which triggers a rsc.orgrsc.org-sigmatropic rearrangement under mild conditions. rsc.orgorganic-chemistry.org This process smoothly yields dihydrobenzofurans or benzofurans following a concomitant cyclization. rsc.org The use of a trifluoroacetyl group can accelerate the rearrangement, highlighting the influence of substituents on reaction efficiency. rsc.orgnih.gov

This methodology has been successfully applied to the synthesis of various natural 2-arylbenzofurans. organic-chemistry.org The versatility of this approach is demonstrated by its application in the synthesis of complex molecules without the need for protecting hydroxy groups. organic-chemistry.org While a direct synthesis of this compound using this method is not explicitly detailed in the reviewed literature, the general applicability of this strategy to substituted phenols and ketones suggests its potential for accessing this specific isomer. The reaction conditions are typically mild, and the starting materials can be readily prepared from O-arylhydroxylamines and ketones. organic-chemistry.org

An unusual benzofuran synthesis has been reported involving a charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement of intermediates derived from 2,6-disubstituted phenols and alkynyl sulfoxides. researchgate.netnih.govrsc.orgelsevierpure.com This method leads to the formation of highly substituted benzofurans and involves a subsequent substituent migration. researchgate.netnih.govrsc.orgelsevierpure.com

Table 1: Examples of Benzofuran Synthesis via rsc.orgrsc.org-Sigmatropic Rearrangement

| Starting Materials | Reagents | Product | Yield (%) | Reference |

| O-phenyloxime derivatives | Trifluoroacetic anhydride (TFAA) | Dihydrobenzofurans | Not Specified | organic-chemistry.org |

| O-phenyloxime derivatives | Trifluoroacetyl triflate (TFAT), DMAP | Benzofurans | Not Specified | organic-chemistry.org |

| 2,6-disubstituted phenols, alkynyl sulfoxides | Not Specified | Highly substituted benzofurans | Not Specified | rsc.org |

Note: This table presents generalized examples from the literature to illustrate the methodology, as specific data for this compound was not available.

Tandem SNAr-Cyclocondensation Routes

A powerful strategy for the synthesis of fluorinated benzofurans involves a tandem Nucleophilic Aromatic Substitution (SNAr)-cyclocondensation reaction. rsc.orgnih.govnih.gov This approach has been successfully employed to synthesize a library of novel 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans. rsc.orgnih.govnih.govresearchgate.netlboro.ac.uk The reaction typically involves the condensation of a polyfluorinated aromatic compound, such as a 4-substituted perfluorobenzonitrile, with an α-hydroxycarbonyl compound in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgnih.govnih.govresearchgate.netlboro.ac.uk

The mechanism involves an initial SNAr reaction where the alkoxide generated from the α-hydroxycarbonyl compound displaces a fluorine atom on the aromatic ring. This is followed by an intramolecular cyclization and condensation to form the benzofuran ring. While this method has been extensively used for polyfluorinated benzofurans, its application to the synthesis of this compound would depend on the availability of a suitably substituted fluorinated precursor. A mechanistic study indicated that with certain substrates, such as perfluorobenzaldehydes or perfluoroacetophenones, the reaction can be unsuccessful due to preferential attack of the alkoxide on the carbonyl group. rsc.orgnih.govnih.govlboro.ac.ukresearchgate.net

Table 2: Synthesis of Fluorinated 3-Aminobenzofurans via Tandem SNAr-Cyclocondensation

| Perfluorobenzonitrile Reactant | α-Hydroxycarbonyl Reactant | Base | Product | Reference |

| 4-Substituted perfluorobenzonitriles | Various α-hydroxycarbonyl compounds | DBU | 3-Amino-2,6-disubstituted-4,5,7-trifluorobenzofurans | rsc.orgnih.govnih.gov |

Note: This table illustrates the general applicability of the tandem SNAr-cyclocondensation for synthesizing fluorinated benzofurans.

Difluorocarbene-Enabled Cyclizations

Difluorocarbene (:CF2) is a versatile intermediate in organic synthesis and can be utilized for the construction of fluorinated heterocyclic compounds. cas.cncas.cnrsc.org While direct cyclization to form a benzofuran ring initiated by difluorocarbene is not a commonly cited mainstream method, the reactivity of difluorocarbene offers potential synthetic routes. Difluorocarbene is a moderately electrophilic species that can react with various nucleophiles. cas.cn It can be generated from various precursors, including trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). rsc.org

One potential, though speculative, application towards the synthesis of a this compound precursor could involve the reaction of difluorocarbene with a suitably substituted phenol to form a difluoromethyl ether. Subsequent transformations could then be envisioned to construct the furan ring. Another possibility is the [4+1] cycloaddition of difluorocarbene with α,β-unsaturated imines to generate 2-fluoropyrroles, which showcases the ability of difluorocarbene to participate in the formation of five-membered heterocyclic rings. researchgate.net The development of difluorocarbene chemistry for direct benzofuran synthesis remains an area for further exploration.

Substituent Migration Strategies for Benzofuran Assembly

The synthesis of highly substituted benzofurans can be achieved through reaction pathways that involve substituent migration. researchgate.netnih.govrsc.orgelsevierpure.com An unusual synthesis of benzofurans from 2,6-disubstituted phenols and alkynyl sulfoxides proceeds via a charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement followed by a substituent migration. researchgate.netnih.govrsc.orgelsevierpure.com This unique reaction mechanism allows for the preparation of multiaryl-substituted and even fully substituted benzofurans. rsc.org The ability to introduce a variety of substituents onto the benzofuran core using this strategy suggests its potential utility for the synthesis of specifically substituted derivatives like this compound, provided the appropriate starting materials are employed.

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govtcichemicals.comcaltech.edu This approach is highly convergent and atom-economical. tcichemicals.com While specific MCRs leading directly to this compound are not prominent in the literature, the principles of MCRs can be applied to generate diverse benzofuran libraries. For instance, a one-pot synthesis of benzofuran derivatives has been reported by treating substituted amines, salicylaldehydes, and calcium carbide (as an alkyne source) with a copper bromide catalyst. acs.org

Another example involves a double Mannich reaction on a benzofuran ring, showcasing the potential to functionalize the benzofuran scaffold in a multi-component fashion. rsc.org The development of novel MCRs that incorporate fluorinated building blocks could provide a direct and efficient route to fluorinated benzofurans, including the target compound. The versatility of MCRs in generating structural diversity makes them an attractive area for future research in the synthesis of novel benzofuran derivatives. nih.govrsc.org

Investigation of Reaction Mechanisms and Kinetic Profiles

A thorough understanding of reaction mechanisms and kinetics is crucial for the optimization and rational design of synthetic routes. For the synthesis of fluorinated benzofurans via the tandem SNAr-cyclocondensation reaction, a mechanistic study revealed that the nature of the electrophilic site on the perfluorinated arene is critical. rsc.orgnih.govnih.govlboro.ac.uk It was observed that when perfluorobenzaldehydes or perfluoroacetophenones were used instead of perfluorobenzonitriles, the reaction failed to produce the desired benzofurans. rsc.orgnih.govnih.govlboro.ac.uk The study indicated that the alkoxide preferentially attacks the carbonyl group, leading to cleavage of the carbonyl rather than the desired SNAr reaction at the aromatic ring. rsc.orgnih.govnih.govlboro.ac.uk

In the context of sigmatropic rearrangements, the reaction is understood to proceed through a concerted pericyclic transition state. The acceleration of the rsc.orgrsc.org-sigmatropic rearrangement by a trifluoroacetyl group suggests electronic effects play a significant role in lowering the activation energy of the reaction. rsc.orgnih.gov

For the dearomatizing fluoroaroylation of benzofurans, mechanistic studies have proposed a radical/radical cation cross-coupling reaction as a key step. nih.gov This involves the single-electron transfer (SET) reduction of an aroyl azolium ion and oxidation of the benzofuran to generate radical species that then couple. nih.gov

While detailed kinetic profiles for the synthesis of this compound are not available due to the lack of specific literature, the mechanistic insights gained from studies on analogous systems provide a valuable framework for predicting reactivity and guiding the development of new synthetic methods.

Based on a thorough review of available scientific literature, there is no specific information regarding the chemical compound “this compound” for the requested sections on its synthetic methodologies, mechanistic elucidation, stereochemical control, regioselectivity, scalability, and process optimization.

The provided outline requires detailed, specific research findings, including experimental and computational data, which are not present in the public domain for this particular molecule. General principles of benzofuran synthesis exist; however, applying them to the specific case of this compound without dedicated studies would be speculative and would not meet the required standards of scientific accuracy.

Therefore, it is not possible to generate the requested article with scientifically accurate and thorough content that strictly adheres to the provided outline.

Advanced Spectroscopic Characterization and Structural Determination of 7 Fluoro 4 Methylbenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful analytical method that exploits the magnetic properties of atomic nuclei. For 7-Fluoro-4-methylbenzofuran, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments are employed to assemble a complete picture of its molecular architecture.

High-Resolution ¹H NMR and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the proton and carbon frameworks of the molecule, respectively.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton. The methyl group protons at the 4-position would likely appear as a singlet in the upfield region of the spectrum. The protons on the furan (B31954) ring and the benzene (B151609) ring will show characteristic chemical shifts and coupling patterns that are influenced by the electron-donating oxygen atom, the electron-withdrawing fluorine atom, and the methyl group.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shift of each carbon is sensitive to its local electronic environment. The carbon attached to the fluorine atom (C-7) is expected to show a large one-bond coupling constant (¹JC-F), a characteristic feature in the ¹³C NMR of organofluorine compounds nih.gov. The quaternary carbons, such as C-4 and the carbons at the furan-benzene ring junction, can also be identified.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 2 | CH | 7.5 - 7.7 | 145 - 150 |

| 3 | CH | 6.7 - 6.9 | 105 - 110 |

| 4 | C | - | 125 - 130 |

| 4-CH₃ | CH₃ | 2.3 - 2.5 | 15 - 20 |

| 5 | CH | 7.0 - 7.2 | 120 - 125 |

| 6 | CH | 6.8 - 7.0 | 110 - 115 (d, JC-F) |

| 7 | C-F | - | 155 - 160 (d, ¹JC-F) |

| 3a | C | - | 120 - 125 |

Note: The predicted chemical shifts are based on analogous benzofuran (B130515) and fluorinated aromatic compounds. Actual experimental values may vary.

¹⁹F NMR Spectroscopy for Fluorine Environment Elucidation

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. huji.ac.il

The ¹⁹F chemical shift is highly sensitive to the electronic environment around the fluorine nucleus, making it a powerful diagnostic tool. nih.gov For this compound, the fluorine atom is attached to an aromatic ring, and its chemical shift will be influenced by the benzofuran ring system and the neighboring methyl group. The ¹⁹F NMR spectrum is expected to show a single resonance, the chemical shift of which can be compared to known fluorinated aromatic compounds for structural confirmation. colorado.edu

Spin-spin coupling between the fluorine nucleus and neighboring protons (H-6 and H-5) and carbons provides valuable structural information. These couplings, observed as splittings in the ¹⁹F, ¹H, and ¹³C NMR spectra, allow for the confirmation of the fluorine atom's position on the benzofuran ring. The magnitude of the coupling constants (J-values) depends on the number of bonds separating the coupled nuclei.

Protein-observed ¹⁹F NMR (PrOF NMR) is a powerful technique for studying the binding of small molecules to proteins. nih.gov The high sensitivity of the ¹⁹F nucleus to its local environment makes it an excellent probe for monitoring ligand-protein interactions. acs.orgcdnsciencepub.com If this compound were to be studied as a ligand for a protein, changes in the ¹⁹F chemical shift upon binding would indicate an interaction. nih.govresearchgate.net The magnitude of the chemical shift perturbation can provide information about the binding affinity and the nature of the binding site. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the coupling between adjacent protons on the benzene and furan rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This is essential for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). youtube.com This technique is invaluable for connecting the different fragments of the molecule and for assigning quaternary carbons. For instance, HMBC can show correlations from the methyl protons to C-4, C-3a, and C-5, confirming the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can provide information about the three-dimensional structure and conformation of the molecule.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of the structure of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which allows for the confirmation of its molecular formula (C₉H₇FO).

Electron ionization (EI) mass spectrometry would likely cause the molecule to fragment in a predictable manner. The fragmentation pattern provides a fingerprint that can be used for structural elucidation. Common fragmentation pathways for benzofurans involve the loss of CO, CHO, and cleavage of the furan ring. The presence of the methyl and fluoro substituents would also influence the fragmentation pattern. The mass spectrum of the related compound, 7-methylbenzofuran, shows a prominent molecular ion peak. nist.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 150 | [M]⁺ | [C₉H₇FO]⁺ |

| 135 | [M - CH₃]⁺ | [C₈H₄FO]⁺ |

| 122 | [M - CO]⁺ | [C₈H₇F]⁺ |

Note: These are predicted fragmentation patterns. The relative intensities of the peaks would depend on the ionization conditions.

By integrating the data from both NMR spectroscopy and mass spectrometry, the chemical structure of this compound can be determined with a high degree of confidence.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a fundamental technique for the precise determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₉H₇FO, the expected exact mass can be calculated. This theoretical value is crucial for the unambiguous identification of the compound in complex matrices.

Expected HRMS Data: The theoretical monoisotopic mass of this compound is calculated to be approximately 150.0481 g/mol . An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) value that is extremely close to this theoretical mass, typically within a few parts per million (ppm) of error. This high degree of accuracy allows for the confident assignment of the elemental formula C₉H₇FO.

| Parameter | Expected Value |

| Molecular Formula | C₉H₇FO |

| Theoretical Monoisotopic Mass | ~150.0481 u |

| Expected Ion | [M+H]⁺ or [M]⁺˙ |

| Expected m/z (for [M+H]⁺) | ~151.0559 |

| Expected m/z (for [M]⁺˙) | ~150.0481 |

Note: The table presents predicted values. Actual experimental results may vary slightly.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas chromatography-mass spectrometry is a powerful hyphenated technique used to separate volatile compounds and identify them based on their mass spectra. In the analysis of this compound, GC-MS would serve to both confirm the purity of a sample and provide a characteristic fragmentation pattern for structural confirmation.

The gas chromatogram would ideally show a single sharp peak, indicating the presence of a pure compound. The retention time of this peak is a characteristic property under specific chromatographic conditions.

The mass spectrum obtained from the electron ionization (EI) of this compound would display a molecular ion peak ([M]⁺˙) corresponding to its molecular weight (approximately 150.15 g/mol ). Furthermore, a characteristic fragmentation pattern would be observed, arising from the cleavage of the molecule. Based on the structure, common fragmentation pathways for benzofurans include the loss of CO, CHO, and cleavage of the methyl group. The presence of a fluorine atom would also influence the fragmentation, potentially leading to fragments containing fluorine. While an experimental spectrum for the target molecule is unavailable, the mass spectrum of the closely related 7-methylbenzofuran shows a strong molecular ion peak and fragmentation involving the methyl and furan ring.

Predicted Major Fragments for this compound:

| m/z (Predicted) | Identity of Fragment |

| 150 | [C₉H₇FO]⁺˙ (Molecular Ion) |

| 135 | [C₈H₄FO]⁺ (Loss of CH₃) |

| 122 | [C₈H₇F]⁺˙ (Loss of CO) |

| 107 | [C₇H₄F]⁺ (Loss of CO and CH₃) |

Note: This table is predictive and based on common fragmentation patterns of related compounds. Actual fragmentation may differ.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique, typically used for polar and less volatile molecules. For a relatively nonpolar and volatile compound like this compound, ESI-MS may not be the primary method of choice for generating a molecular ion. However, under certain conditions, such as protonation in the presence of an acidic mobile phase, a protonated molecule [M+H]⁺ at an m/z of approximately 151.0559 could be observed. Due to the "soft" nature of ESI, extensive fragmentation is generally not expected, with the spectrum being dominated by the pseudomolecular ion.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy provides valuable information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.

Aromatic C-H stretching: Bands are expected in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: The methyl group (CH₃) should exhibit stretching vibrations just below 3000 cm⁻¹.

C=C stretching (Aromatic and Furan ring): Multiple sharp bands are anticipated in the 1650-1450 cm⁻¹ region.

C-O-C stretching (Furan ring): A strong band is expected in the 1250-1050 cm⁻¹ range, characteristic of the ether linkage within the furan ring.

C-F stretching: A strong absorption band, characteristic of the carbon-fluorine bond, is expected in the region of 1250-1000 cm⁻¹. This may overlap with the C-O-C stretching bands.

C-H bending: Out-of-plane bending vibrations for the substituted benzene ring are expected in the 900-650 cm⁻¹ "fingerprint" region.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would provide further structural information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, are often strong in Raman spectra. The C=C stretching vibrations of the benzofuran system would also be Raman active. The C-F bond, while having a strong IR absorption, typically shows a weaker Raman signal.

Predicted Vibrational Frequencies:

| Functional Group | IR Active | Raman Active | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | Yes | Yes | 3100-3000 |

| Aliphatic C-H stretch | Yes | Yes | 2980-2850 |

| Aromatic C=C stretch | Yes | Yes | 1620-1580 |

| Furan Ring C=C stretch | Yes | Yes | 1550-1450 |

| C-O-C stretch | Yes | Yes | 1250-1050 |

| C-F stretch | Yes | Yes (weak) | 1250-1000 |

Note: This table provides expected ranges for the vibrational modes.

X-ray Crystallography for Definitive Solid-State Molecular Architecture

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Currently, there are no publicly available crystal structures for this compound. If a suitable single crystal could be grown, X-ray diffraction analysis would reveal the planarity of the benzofuran ring system and the conformation of the methyl group. It would also elucidate any intermolecular interactions, such as π-π stacking or C-H···F hydrogen bonds, which govern the crystal packing.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules. Chirality arises from the non-superimposable mirror image of a molecule.

Based on its structure, this compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit any optical activity and would be silent in chiroptical spectroscopic measurements like ECD. Consequently, this technique is not applicable for the enantiomeric characterization of this compound.

Theoretical and Computational Investigations of 7 Fluoro 4 Methylbenzofuran

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are central to understanding the intrinsic properties of 7-Fluoro-4-methylbenzofuran. These approaches solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictate its geometry, spectroscopic signatures, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method for determining the ground-state electronic structure of molecules. semanticscholar.org Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p) or 6-31G(d), are commonly used to perform geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement. physchemres.orgresearchgate.net This process yields precise predictions of bond lengths, bond angles, and dihedral angles.

For this compound, the benzofuran (B130515) core is expected to be largely planar. The introduction of the fluorine atom at the C7 position and the methyl group at the C4 position will induce minor, predictable changes in the local geometry compared to the parent benzofuran molecule. The C-F bond is highly polarized and strong, while the C-C bond of the methyl group will have standard single-bond characteristics. The electronic properties are also significantly influenced by these substituents. The high electronegativity of the fluorine atom acts as an electron-withdrawing group via the inductive effect, while the methyl group is a weak electron-donating group. These opposing effects create a unique electronic distribution across the aromatic system, which is fundamental to the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Geometric Parameters for the Benzofuran Core of this compound based on DFT Calculations of Analogous Structures

| Parameter | Predicted Value (Å or °) | Description |

| C-F Bond Length | ~1.35 Å | Typical length for a fluorine atom attached to an aromatic carbon. |

| C-O Bond Lengths | ~1.36-1.42 Å | Bond lengths within the furan (B31954) ring portion of the molecule. |

| C-C Bond Lengths | ~1.37-1.44 Å | Aromatic C-C bond lengths in the benzene (B151609) and furan rings. |

| C-C-O Angle | ~105-110° | Bond angle within the five-membered furan ring. |

| C-C-C Angles | ~118-122° | Bond angles within the six-membered benzene ring. |

| Dihedral Angles | ~0-1° | The benzofuran ring system is expected to be nearly perfectly planar. physchemres.org |

Computational chemistry is frequently used to predict spectroscopic data, which serves as a powerful method for validating theoretical models against experimental findings. For this compound, key spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) can be simulated.

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. vulcanchem.com The calculations would predict distinct signals for the methyl protons and the aromatic protons, with their chemical shifts influenced by the electronic environment created by the fluorine atom and the heterocyclic oxygen. Similarly, ¹³C NMR predictions would show characteristic shifts for the carbons bonded to the electron-withdrawing fluorine and oxygen atoms. While specific experimental data for this compound is not widely published, values from analogous compounds like 5-bromo-7-fluoro-3-methylbenzofuran (B13440634) suggest that methyl protons resonate around δ 2.3–2.5 ppm and aromatic carbons span a wide range from δ 105–160 ppm. vulcanchem.com

DFT calculations are also used to predict vibrational frequencies for IR spectroscopy. researchgate.net These calculations identify the characteristic stretching and bending modes of the molecule's functional groups. For this compound, prominent peaks would be expected for C-F stretching, C-O-C stretching of the furan ring, and various C-H and C-C vibrations of the aromatic system and methyl group. Comparing these computed spectra with experimentally obtained spectra is crucial for confirming the molecular structure and assessing the accuracy of the computational method. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound Based on Analogs

| Spectroscopy | Parameter | Predicted Value/Region |

| ¹H NMR | Methyl Protons (δ) | ~2.3 - 2.5 ppm vulcanchem.com |

| ¹H NMR | Aromatic Protons (δ) | ~6.8 - 7.6 ppm vulcanchem.com |

| ¹³C NMR | Methyl Carbon (δ) | ~20 - 25 ppm vulcanchem.com |

| ¹³C NMR | Aromatic Carbons (δ) | ~105 - 160 ppm vulcanchem.com |

| IR | C-F Stretch (cm⁻¹) | ~1250 cm⁻¹ (based on fluoro-substituted analogs) |

| IR | Aromatic C=C (cm⁻¹) | ~1450 - 1600 cm⁻¹ |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. icourse.club It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, defining the molecule's nucleophilicity, while the LUMO is the electron-accepting orbital, governing its electrophilicity. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a critical indicator of chemical stability and electronic excitation properties. d-nb.info A smaller gap suggests higher reactivity and easier electronic transitions. For this compound, the electron-donating methyl group would likely raise the HOMO energy, while the electron-withdrawing fluorine atom would lower the LUMO energy, potentially resulting in a moderate HOMO-LUMO gap. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. mdpi.com

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. semanticscholar.org It is color-coded to show regions of different electrostatic potential. Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are sites for nucleophilic attack. For this compound, the MEP map is expected to show significant negative potential around the highly electronegative oxygen and fluorine atoms, identifying them as key sites for interactions like hydrogen bonding.

Table 3: Representative Frontier Molecular Orbital Properties for Substituted Benzofurans

| Compound Class | HOMO (eV) | LUMO (eV) | E_gap (eV) | General Reactivity Insight |

| Fluorinated Benzofurans | ~ -6.5 | ~ -1.5 | ~ 5.0 | Fluorination generally stabilizes both HOMO and LUMO, increasing chemical stability. mdpi.com |

| Methylated Benzofurans | ~ -6.0 | ~ -1.2 | ~ 4.8 | Methyl groups raise the HOMO energy, slightly increasing nucleophilicity. physchemres.org |

| Predicted for 7-F-4-Me-BF | ~ -6.2 | ~ -1.4 | ~ 4.8 | A balance of electronic effects from both substituents. |

Molecular Modeling and Dynamics Simulations

While quantum methods excel at describing electronic properties, molecular modeling and dynamics simulations are used to explore the physical movements and interactions of molecules over time, providing insight into their conformational preferences and behavior in solution.

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through bond rotations. pharmacy180.comscribd.com For a semi-rigid molecule like this compound, the primary source of conformational flexibility is the rotation of the methyl group around its C-C single bond.

To analyze this, a Potential Energy Surface (PES) scan is performed computationally. researchgate.net This involves systematically rotating the methyl group and calculating the molecule's total energy at each step. The resulting plot of energy versus the rotational angle reveals the energy minima, corresponding to the most stable, staggered conformations, and the energy maxima, corresponding to the less stable, eclipsed transition states. For a methyl group attached to an aromatic ring, the energy barrier to rotation is typically very low, meaning the group rotates almost freely at room temperature. Identifying the global energy minimum provides the most probable structure for use in further simulations. worktribe.com

Understanding how this compound interacts with itself and with solvent molecules is crucial for predicting its macroscopic properties. Molecular dynamics simulations can model these interactions over time. Key intermolecular forces include van der Waals interactions, dipole-dipole interactions (due to the polar C-F and C-O bonds), and potential π-π stacking between the planar benzofuran rings of adjacent molecules.

Solvation effects are critical as the solvent can significantly alter a molecule's properties and reactivity. researchgate.net Computational models often incorporate the effect of a solvent using a Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a defined dielectric constant. d-nb.info These calculations can predict how properties like the HOMO-LUMO gap, dipole moment, and spectral features change in different solvents. researchgate.net For instance, polar solvents are expected to stabilize charge separation in the molecule, which can lead to shifts in UV-Vis absorption spectra (solvatochromism). d-nb.info

Computational Reaction Mechanism Studies

Computational chemistry offers powerful tools to elucidate the intricate mechanisms of chemical reactions. For the synthesis of this compound and related derivatives, computational studies can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a deeper understanding of the reaction kinetics and thermodynamics.

A common synthetic route to benzofurans involves the base-catalyzed intramolecular cyclization of appropriately substituted phenols. For instance, the cyclization of 2-formylphenoxyacetate esters is a documented method for producing benzofuran-2-carboxylate esters. The mechanism proceeds through a base-catalyzed intramolecular aldol (B89426) condensation to form a carbinol intermediate, which then dehydrates to yield the benzofuran ring. The presence of an electron-withdrawing substituent like fluorine at the 7-position can facilitate this cyclization by stabilizing the intermediates.

Another avenue of investigation involves dearomatizing fluoroaroylation of benzofurans using aroyl fluorides. This reaction, facilitated by cooperative N-heterocyclic carbene (NHC) and photoredox catalysis, allows for the formation of both a C-C and a C-F bond. The proposed mechanism involves the formation of an aroyl azolium ion from the aroyl fluoride (B91410) and NHC catalyst. This ion is then reduced by a photocatalyst to a ketyl radical. Concurrently, the benzofuran is oxidized by the photocatalyst to its radical cation, which then couples with the ketyl radical. The resulting oxocarbenium ion is trapped by a fluoride anion, leading to the final fluoroaroylated product. acs.org

Computational methods, such as the Unified Reaction Valley Approach (URVA), can dissect these reaction mechanisms into distinct phases: a contact phase, a preparation phase, transition state phases, a product adjustment phase, and a separation phase. By analyzing the reaction path and its curvature, researchers can identify the key chemical processes, such as bond formation and cleavage, that occur at each stage. smu.edu

Structure-Property Relationship (SPR) Elucidation for Fluorinated Benzofurans

The introduction of fluorine atoms into the benzofuran scaffold can significantly alter its electronic and physical properties. Understanding these structure-property relationships is crucial for designing molecules with tailored characteristics for various applications.

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can stabilize molecular orbitals. nih.gov This effect is observable in the spectroscopic properties of fluorinated benzofurans. For example, in ¹⁹F NMR spectroscopy, the chemical shift of the fluorine atom can provide insights into its electronic environment.

Fluorination also influences the optical properties of benzofurans. The introduction of fluorine can lead to a bathochromic (red) shift in the absorption and emission spectra. csic.es This is due to the perturbation of the molecule's frontier molecular orbitals (HOMO and LUMO). Density Functional Theory (DFT) calculations are often employed to model these orbitals and predict the impact of fluorination on the electronic transitions that govern light absorption and emission. The stabilization of the HOMO and LUMO levels by fluorine's inductive effect can alter the energy gap and, consequently, the color and fluorescence of the molecule. nih.gov

The ability to tune the photophysical properties of benzofurans through fluorination opens doors for their use in advanced applications, such as organic light-emitting diodes (OLEDs) and fluorescent probes. oup.com For instance, multi-fluorinated benzofuran liquid crystals have been synthesized and shown to possess large dielectric anisotropy and high birefringence, which are desirable properties for liquid crystal displays (LCDs). researchgate.net The substitution pattern of fluorine can influence the melting point, nematic temperature range, and solubility of these liquid crystals. researchgate.net

In Silico Methodologies in Chemical Biology and Medicinal Chemistry (Focus on Design Principles)

Computational methods play a pivotal role in modern drug discovery and medicinal chemistry. For fluorinated benzofurans, these in silico techniques are instrumental in designing compounds with specific biological activities and favorable pharmacokinetic profiles.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions. For benzofuran derivatives, docking studies have been employed to predict their binding modes with various biological targets, including enzymes and receptors implicated in diseases like cancer and tuberculosis. nih.govmdpi.comnih.gov

The addition of a fluorine atom can significantly influence these interactions. Fluorine can participate in hydrogen bonding and halogen bonding, which are attractive interactions between an electrophilic halogen and a nucleophilic site on the protein. mdpi.com These interactions can enhance the binding affinity and selectivity of the ligand. mdpi.com For example, docking studies of a fluorinated benzofuran derivative with the epidermal growth factor receptor (EGFR) tyrosine kinase revealed a hydrogen bond between the fluorine atom and a methionine residue in the ATP binding pocket, which could account for the compound's inhibitory effect. mdpi.com

Table 1: Example of Molecular Docking Results for Benzofuran Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Benzofuran-chalcone 3b | Tubulin | - | - |

| Benzofuran-chalcone 3i | Tubulin | - | - |

| Benzofuran-chalcone 3o | Tubulin | - | - |

| Benzofuran-1,3,4-oxadiazole BF3 | Mtb Pks13 | -14.23 | - |

| Benzofuran-1,3,4-oxadiazole BF4 | Mtb Pks13 | -14.82 | - |

| Benzofuran-1,3,4-oxadiazole BF8 | Mtb Pks13 | -14.11 | - |

| TAM-16 (reference) | Mtb Pks13 | -14.61 | - |

| 2,3-diaryl benzofuran 9E | Polyketide Synthase-13 | -8.4 | - |

Note: This table is illustrative and based on findings from various studies. Specific interacting residues and detailed binding modes can be found in the cited literature. nih.govmdpi.comnih.gov

The success of a drug candidate depends not only on its biological activity but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools are increasingly used to predict these properties early in the drug discovery process, helping to identify compounds with a higher probability of success.

For fluorinated benzofurans, computational models can predict key molecular descriptors related to ADMET, such as lipophilicity (logP), solubility, human intestinal absorption (HIA), and potential for cytochrome P450 (CYP) enzyme inhibition. nih.govfrontiersin.org The introduction of fluorine can impact these properties; for example, it can increase lipophilicity, which may affect absorption and distribution. rsc.org However, it can also block sites of metabolism, thereby improving the metabolic stability of the compound. mdpi.com

Web-based platforms like SwissADME and admetSAR provide free tools for the prediction of these properties. nih.gov By analyzing these predicted descriptors, medicinal chemists can prioritize the synthesis of compounds with a more favorable ADMET profile, ultimately saving time and resources in the drug development pipeline.

Table 2: Predicted ADMET Properties for a Set of Benzofuran-1,3,4-oxadiazole Derivatives

| Compound | Human Intestinal Absorption | Blood-Brain Barrier Permeant | CYP450 2C9 Inhibitor |

|---|

Note: This table summarizes general findings for a series of compounds. For detailed predictions for individual compounds, please refer to the original research. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools of significant value in medicinal chemistry and materials science. researchgate.netmdpi.com These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities or physical properties. ju.edu.jowiley.com For this compound and its analogs, QSAR and QSPR studies are instrumental in guiding the design of new derivatives with optimized characteristics, potentially leading to enhanced efficacy in therapeutic applications or improved material properties. researchgate.net

The fundamental principle of QSAR/QSPR is to link the chemical structure to a specific activity or property through statistical methods. researchgate.net This process involves several key steps, including the selection of a dataset of compounds, calculation of molecular descriptors, development of a mathematical model, and rigorous validation of the model's predictive power. mdpi.com

Research Findings in Benzofuran Derivatives

While specific QSAR/QSPR studies exclusively focused on this compound are not extensively documented in public literature, a wealth of research on broader benzofuran derivatives provides a solid framework for understanding how such models could be applied. Studies on various substituted benzofurans have demonstrated the utility of QSAR in identifying key structural features that govern their biological activities, such as anticancer and antimicrobial effects. nih.govnih.govresearchgate.net

For instance, research on benzofuran derivatives as anticancer agents has shown that substitutions on the benzofuran core significantly influence their cytotoxic activity. nih.govresearchgate.net The inclusion of halogen atoms, such as fluorine, has been noted to potentially enhance binding affinity and biological activity. nih.gov Molecular docking simulations, often used in conjunction with QSAR, have helped to elucidate the binding modes of benzofuran derivatives with their biological targets. nih.govresearchgate.net

In the context of designing new derivatives of this compound, a QSAR study would typically involve synthesizing a library of related compounds with variations at different positions of the benzofuran ring and the methyl group. The biological activity of these compounds would be experimentally determined, and then correlated with a variety of calculated molecular descriptors.

Molecular Descriptors for QSAR/QSPR Models

A wide array of molecular descriptors can be calculated to quantify different aspects of a molecule's structure. These are broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These are related to the 3D structure of the molecule, such as molecular volume and surface area.

Electronic descriptors: These quantify the electronic properties, including dipole moment and partial charges.

Physicochemical descriptors: These include properties like lipophilicity (LogP) and polarizability.

The selection of relevant descriptors is a critical step in building a robust QSAR model. researchgate.net

Illustrative QSAR Data for Benzofuran Derivatives

To illustrate the application of QSAR, the following interactive table presents hypothetical data for a series of this compound derivatives and their potential biological activity. This data is representative of what would be generated in a typical QSAR study.

| Compound ID | R1-Substituent | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted IC50 (µM) |

| 1 | -H | 3.1 | 164.17 | 13.14 | 15.2 |

| 2 | -CH3 | 3.5 | 178.20 | 13.14 | 12.5 |

| 3 | -Cl | 3.7 | 198.61 | 13.14 | 8.9 |

| 4 | -OH | 2.8 | 180.17 | 33.38 | 20.1 |

| 5 | -NH2 | 2.5 | 179.19 | 39.19 | 18.7 |

| 6 | -NO2 | 2.9 | 209.16 | 59.06 | 25.4 |

This table is for illustrative purposes only and does not represent actual experimental data.

Design Optimization using QSAR Models

A validated QSAR model can be a powerful predictive tool. ju.edu.jo By inputting the descriptors of a novel, yet-to-be-synthesized derivative of this compound, its biological activity or property can be estimated. This in silico screening allows researchers to prioritize the synthesis of compounds that are most likely to exhibit the desired characteristics, thereby saving time and resources. researchgate.net

For example, if a QSAR model for anticancer activity indicates that lower LogP and higher polar surface area are beneficial, medicinal chemists can focus on designing derivatives with these features. Contour maps generated from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can further guide the optimization process by visualizing the regions around the molecule where steric bulk, positive or negative charges are favored or disfavored for activity. researchgate.net

QSPR for Physicochemical Properties

Similarly, QSPR models can be developed to predict important physicochemical properties of this compound derivatives, such as solubility, melting point, and thermal stability. plos.org These properties are crucial for the development of pharmaceutical formulations and materials science applications. d-nb.info An illustrative QSPR data table for predicting aqueous solubility is shown below.

| Compound ID | R1-Substituent | Number of H-Bond Donors | Number of H-Bond Acceptors | Predicted Aqueous Solubility (logS) |

| 1 | -H | 0 | 1 | -3.5 |

| 2 | -CH3 | 0 | 1 | -3.9 |

| 3 | -Cl | 0 | 1 | -4.1 |

| 4 | -OH | 1 | 2 | -2.8 |

| 5 | -NH2 | 1 | 2 | -2.5 |

| 6 | -NO2 | 0 | 3 | -3.2 |

This table is for illustrative purposes only and does not represent actual experimental data.

Applications of 7 Fluoro 4 Methylbenzofuran in Molecular Recognition and Probe Development

Design Principles for Benzofuran-Based Molecular Probes and Biosensors

The design of effective molecular probes based on the benzofuran (B130515) structure hinges on optimizing the scaffold for high binding affinity and selectivity toward a specific biological target, and on leveraging the unique properties of substituents like fluorine. nih.govnih.gov These principles guide the development of biosensors capable of precise molecular recognition. nju.edu.cn

The benzofuran core serves as a versatile scaffold for drug design, and its derivatives have been developed for a wide array of pharmacological purposes. researchgate.net Optimization of this scaffold is crucial for achieving high binding affinity and selectivity. This is often accomplished by introducing various substituents at specific positions on the fused ring system. scispace.commdpi.com

Research into benzofuran derivatives as imaging agents for β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease, illustrates this principle effectively. A series of fluorinated benzofuran derivatives were synthesized and evaluated for their ability to bind to Aβ aggregates. nih.gov These studies demonstrated that modifications to the phenyl group attached to the benzofuran backbone significantly influenced binding affinity. For example, derivatives with a dimethylaminophenyl group generally showed higher affinity for Aβ aggregates than those with aminophenyl or monomethylaminophenyl moieties. nih.gov Nevertheless, all the tested derivatives maintained strong binding affinities, with inhibition constant (Kᵢ) values in the nanomolar range, highlighting the suitability of the fluorinated benzofuran scaffold for this target. nih.gov The addition of halogens like fluorine can form "halogen bonds," which are attractive interactions that can substantially improve binding affinity to nucleophilic sites on a target molecule. mdpi.com

Table 1: In Vitro Binding Affinities of Selected Fluorinated Benzofuran Derivatives for Aβ(1-42) Aggregates

This table presents data for various fluorinated benzofuran derivatives to illustrate the principles of scaffold optimization. Data is derived from competitive binding assays with [¹²⁵I]IMPY.

| Compound | Substituent on Phenyl Ring | Kᵢ (nM) |

|---|---|---|

| 5 | -NH₂ | 8.76 |

| 6 | -NHCH₃ | 4.85 |

| 7 | -N(CH₃)₂ | 2.53 |

Data sourced from reference nih.gov.

The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to modulate key properties. acs.orgnih.gov In a molecule like 7-Fluoro-4-methylbenzofuran, the fluorine atom is not just a simple substitution but a strategic element that can profoundly influence the compound's utility as a probe.

Fluorine as an Affinity Modulator: The high electronegativity of fluorine allows it to alter a molecule's lipophilicity, metabolic stability, and binding affinity. nih.gov Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and halogen bonds, thereby enhancing binding strength. mdpi.comnih.gov While the strength of an individual fluorine bond may be modest, their frequent occurrence and collective effect can be essential for protein-ligand binding. nih.gov The introduction of fluorine can also serve as a "conformation-controlling element," influencing the molecule's shape to better fit a target binding site. acs.orgnih.gov

Fluorine as a Label: The fluorine atom is an exceptional label for advanced analytical techniques.

Positron Emission Tomography (PET): The radioactive isotope ¹⁸F is a widely used positron emitter for PET imaging. By incorporating ¹⁸F into the benzofuran structure, researchers can create radiotracers to visualize and quantify biological targets in vivo, such as Aβ plaques in the brain. nih.gov Several ¹⁸F-labeled probes, including some based on stilbene (B7821643) and styrylpyridine, have proven effective in clinical trials for imaging Aβ plaques. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The naturally occurring ¹⁹F isotope has a nuclear spin of ½, 100% natural abundance, and high receptivity, making it an excellent nucleus for NMR studies. wikipedia.org This allows for the use of ¹⁹F NMR to probe molecular interactions without the need for isotopic enrichment. nih.gov

Mechanistic Interrogation of Probe-Biomolecule Interactions

Understanding how a probe like this compound interacts with its target biomolecule is crucial for interpreting experimental data and for the rational design of improved probes. This involves analyzing binding mechanisms, particularly with complex targets like protein aggregates, and using techniques like ¹⁹F NMR to gain detailed structural and dynamic information.

The aggregation of amyloid-β peptide into insoluble fibrils is a key pathological event in Alzheimer's disease. biomolther.org Fluorinated benzofuran derivatives have been specifically designed as probes to bind to these Aβ aggregates. nih.gov The binding mechanism involves the probe molecule intercalating with the cross-β-sheet structures that are characteristic of amyloid fibrils. The planar, aromatic nature of the benzofuran scaffold is well-suited for this type of interaction.

Studies have shown that these fluorinated probes can effectively compete with other known Aβ binding agents, indicating that they bind to the same or overlapping sites on the Aβ fibrils. nih.gov Furthermore, ex vivo experiments using brain tissue from transgenic mouse models of Alzheimer's disease have confirmed that radiofluorinated benzofuran derivatives intensely label β-amyloid plaques. nih.gov This demonstrates a direct and specific interaction between the probe and the aggregated protein target in a complex biological environment. The binding affinity is often high, with Kᵢ values typically in the low nanomolar range, a prerequisite for a successful imaging agent. nih.gov

¹⁹F NMR spectroscopy is a powerful, high-resolution technique for studying protein-ligand interactions, and it is particularly well-suited for fluorinated compounds like this compound. magritek.combeilstein-journals.org The key advantage of ¹⁹F NMR is the sensitivity of the ¹⁹F chemical shift to the local electronic environment. wikipedia.org

When a fluorinated ligand binds to a protein, the fluorine atom's environment changes, leading to a perturbation in its NMR signal. This can manifest as a change in chemical shift, signal intensity, or line width. These changes provide valuable information:

Detecting Binding: A change in the ¹⁹F NMR spectrum upon addition of a protein is a clear indicator of a binding event. beilstein-journals.org

Quantifying Affinity: By titrating a protein with the fluorinated ligand (or vice versa) and monitoring the changes in the ¹⁹F NMR spectrum, it is possible to determine the binding affinity (dissociation constant, Kₔ). beilstein-journals.org

Structural Information: The magnitude and direction of the chemical shift change can offer insights into the nature of the binding pocket and the specific interactions the fluorine atom is involved in. nih.gov

Conformational Changes: ¹⁹F NMR can detect conformational changes in the protein upon ligand binding, as these alterations in protein structure will affect the fluorine's local environment.

The large chemical shift dispersion of ¹⁹F NMR (spanning about 800 ppm) means that even subtle changes in the molecular environment can lead to easily detectable shifts, making it a more sensitive reporter of binding events than ¹H NMR in many cases. wikipedia.orgbeilstein-journals.org

A complete understanding of molecular recognition requires not only knowing if a ligand binds but also understanding the forces that drive the interaction (thermodynamics) and the rates of association and dissociation (kinetics).

Thermodynamics: Isothermal Titration Calorimetry (ITC) is a key technique used to directly measure the thermodynamic parameters of binding. nih.gov By titrating a ligand into a solution containing a protein, ITC can determine:

Gibbs Free Energy (ΔG): Relates to the binding affinity (Kₐ).

Enthalpy Change (ΔH): The heat released or absorbed during binding, reflecting the making and breaking of bonds (e.g., hydrogen bonds, van der Waals interactions).

Entropy Change (ΔS): The change in disorder of the system upon binding, often related to the hydrophobic effect and conformational changes.

These parameters reveal the nature of the binding forces. For instance, the binding of some fluorinated sulfonamides to carbonic anhydrase has been shown to be driven by favorable enthalpy changes. nih.gov Analyzing how different fluorination patterns on a scaffold affect these thermodynamic signatures provides deep insight into the role of fluorine in molecular recognition. nih.gov

Kinetics: The rates at which a probe binds to (kₒₙ) and dissociates from (kₒff) its target are critical for its application. For example, a PET imaging agent needs to bind quickly to its target but also clear from non-target tissues at an appropriate rate. These kinetic parameters can be determined through techniques like Surface Plasmon Resonance (SPR) or through specialized NMR experiments. The kinetic profile, in conjunction with thermodynamic data, provides a complete picture of the binding event, which is essential for the rational design of probes with optimal performance for their intended biological application.

Development of Fluorescent this compound Analogues as Optical Probes

The development of fluorescent probes from benzofuran structures is an active area of research. d-nb.inforesearchgate.net These probes are designed to be highly sensitive and selective for detecting specific biological substances, tracking biochemical reactions, and imaging cells. nih.govsemanticscholar.org The core structure of a fluorescent probe typically consists of a fluorophore (the light-emitting component), a recognition group specific to the target, and a linker. semanticscholar.org The introduction of a fluorine atom at the 7-position of the 4-methylbenzofuran (B3053873) core can significantly influence the molecule's photophysical properties, such as its fluorescence quantum yield and sensitivity to the local environment (solvatochromism), which are critical for creating effective optical probes. acs.org

The efficacy of a fluorescent probe is largely determined by its fluorescence quantum yield (ΦF)—the ratio of emitted photons to absorbed photons—and its solvatochromic behavior, which is the change in its absorption or emission spectra with the polarity of the solvent. rsc.orgrsc.org Optimization of these properties is a key goal in probe design. nih.gov

Fluorescence Quantum Yield (ΦF): The quantum yield of benzofuran derivatives can be finely tuned through chemical modification. Research has shown that the introduction of specific substituents can dramatically alter fluorescence efficiency. For instance, studies on related benzofuran compounds have demonstrated that replacing a methyl group can lead to a significant increase in fluorescence quantum yield and lifetime. cdnsciencepub.com In some dye families, strategic placement of electron-donating and electron-withdrawing groups can result in quantum yields ranging from nearly 0% to almost 100%. nih.gov For example, benzodifuran-functionalised pyrene (B120774) and anthracene (B1667546) fluorophores have been synthesized with high quantum yields of 0.53 and 0.48, respectively. rsc.org The incorporation of fluorine atoms, in particular, can modulate properties like metabolic stability and binding affinity, which indirectly affects the probe's performance in a biological setting. acs.org The viscosity of the medium can also positively influence emission, with quantum yields often increasing in more viscous environments. nih.gov

Solvatochromic Behavior: Solvatochromism is a desirable characteristic for probes intended to report on changes in their microenvironment, such as binding to a protein. d-nb.info This behavior arises from changes in the dipole moment of the fluorophore upon excitation. mdpi.com Push-pull dyes, which contain electron-donating and electron-accepting groups, often exhibit strong solvatochromism. mdpi.com The 7-fluoro and 4-methyl groups on the benzofuran ring system create a specific electronic environment that can be exploited to create probes with sensitive solvatochromic responses. Studies on other D-π-A (donor-π-acceptor) fluorophores show that changing solvent polarity from nonpolar (cyclohexane) to polar (DMSO) can induce large red shifts in the emission spectra, indicating a more polar excited state. rsc.orgresearchgate.net For certain benzofuran derivatives, only specific substituents, such as a nitro group (-NO2), result in significant solvatochromic shifts. d-nb.info This sensitivity allows the probe to signal changes in local polarity, which can occur when moving from an aqueous environment to a hydrophobic binding pocket on a protein. researchgate.net

Table 1: Influence of Substituents and Solvents on Photophysical Properties of Benzofuran Analogues and Related Fluorophores

| Fluorophore Class | Modification/Solvent | Observed Effect | Reference |

|---|---|---|---|

| 3-Hydroxychromone-benzofuran | Removal of methyl group from furan (B31954) ring | Dramatic increase in fluorescence quantum yield and lifetime. | cdnsciencepub.com |

| Benzodifuran-pyrene | - | High fluorescence quantum yield (ΦF = 0.53). | rsc.org |

| Benzothiazole-difluoroborates | Exchange of OMe/CF3 substituents | Tuned quantum yields from <1% to 98%. | nih.gov |

| Thiophene-based D-π-A dye (DMAT) | Solvent change from cyclohexane (B81311) to DMSO | Large fluorescence emission red shift of 162 nm. | rsc.org |

| 7-deazaguanine-benzofuran (1b) | Less polar solvents | Higher fluorescence quantum yields. | researchgate.net |

| 7-deazahypoxanthine-benzofuran (1a) | More polar solvents | Higher fluorescence activity. | researchgate.net |

To direct a fluorescent probe to its target, it must be linked to a biological entity, such as a protein, nucleic acid, or small-molecule ligand. This can be achieved through stable covalent bonds or reversible non-covalent interactions. researchgate.netnih.gov

Covalent Conjugation: Covalent attachment creates a stable and permanent link between the fluorophore and the biomolecule, which is often essential for reliable imaging and assays. bangslabs.comnih.gov This strategy ensures the co-delivery of the probe and its targeting vector to the same cells or subcellular locations. nih.gov Common methods target reactive functional groups on proteins, such as primary amines (on lysine (B10760008) residues) or thiols (on cysteine residues). nih.gov For example, carboxyl groups on a probe can be activated with carbodiimides like EDAC to react with amine groups on a protein, forming a stable amide bond. bangslabs.com The benzofuran scaffold can be synthesized with appropriate functional groups, such as a carboxylic acid, to facilitate this type of conjugation. In one study, molecular modeling showed that benzofuran derivatives could be conjugated to the protein Concanavalin A via the lysine residue LYS114. d-nb.info

Non-Covalent Conjugation: Non-covalent strategies involve linking the probe and biomolecule through interactions like electrostatic forces, hydrophobic interactions, or specific affinity binding (e.g., biotin-avidin). nih.gov These methods are often simpler and can be advantageous when it is critical to preserve the native conformation and activity of the protein cargo. nih.gov For instance, a this compound derivative could be designed to have a high affinity for a specific receptor pocket, acting as a ligand that "lights up" upon binding. The introduction of fluorine atoms can enhance binding affinity through various mechanisms, including the formation of specific hydrogen bonds or favorable electronic effects. acs.org

Table 2: Conjugation Strategies for Fluorescent Probes

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Covalent (Amide Bond) | Reaction between a carboxyl group on the probe and an amine group (e.g., lysine) on a protein, often mediated by a carbodiimide (B86325) (EDAC). | Forms a stable, permanent bond. Ensures probe and target remain linked. | bangslabs.comnih.gov |

| Covalent (Thiol-Maleimide) | Reaction between a thiol group (e.g., cysteine) on a protein and a maleimide-functionalized probe. | Highly specific for cysteine residues. | researchgate.net |

| Non-Covalent (Affinity) | High-affinity binding of a probe (ligand) to a specific site on a biological target (e.g., receptor or enzyme active site). | Reversible; preserves the conformational integrity of the target. Binding itself can trigger a fluorescence change. | acs.orgnih.gov |

| Non-Covalent (Electrostatic) | Complex formation based on attraction between oppositely charged regions of the probe and the biomolecule. | Simple to implement; useful for screening multiple probe/protein pairs. | nih.gov |

Utility of this compound as a Tool in Chemical Biology Research

Chemical biology relies on the use of small-molecule tools to study and manipulate biological systems at the molecular level. upenn.edunih.gov Fluorescent probes derived from scaffolds like this compound are powerful instruments in this field. Their value stems from their ability to provide real-time, high-resolution information on biological processes within living cells and organisms with minimal perturbation. nih.gov

Derivatives of benzofuran are employed in a variety of chemical biology applications. For example, benzofuran-functionalized fluorophores have been attached to oligonucleotides to serve as labels for studying nucleic acid-protein interactions. rsc.orgresearchgate.net A single-stranded DNA oligonucleotide containing a benzofuran-based nucleoside showed a remarkable 91-fold increase in fluorescence upon binding to its target protein. researchgate.net This "turn-on" response is a highly desirable feature for a biological probe.

The fluorine atom in this compound is particularly significant. Fluorine substitution is a common strategy in medicinal chemistry and probe design to enhance key properties. acs.org It can improve metabolic stability, increase membrane permeability, and modulate binding affinity for specific biological targets like enzymes or receptors. acs.org These features make fluorinated benzofurans potential lead compounds for developing not only imaging agents but also therapeutic agents. As tools, they can be used to screen for enzyme inhibitors, track the localization of proteins within a cell, and report on specific molecular events, thereby helping to unravel complex biological mechanisms. semanticscholar.org

Structure Mechanism Relationships and Rational Design in Medicinal Chemistry

Foundational Role of Benzofuran (B130515) Derivatives in Designing Chemically Active Molecules

The benzofuran ring system, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, is a privileged scaffold in drug discovery. nih.govnih.govmdpi.com This structural motif is present in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govnih.govnih.gov The versatility of the benzofuran core allows medicinal chemists to synthesize diverse libraries of compounds, making it a cornerstone in the development of novel therapies. mdpi.comnih.gov Its rigid, planar structure provides a foundation that can be strategically decorated with various functional groups to optimize interactions with biological targets. mdpi.com

The therapeutic potential of benzofuran derivatives is well-documented, with numerous compounds having been investigated for various diseases. nih.govnih.gov Their ability to act as anticancer agents is one of the most extensively studied areas. mdpi.comnih.govnih.gov The significance of this scaffold lies in its capacity to serve as a framework for molecules that can modulate key biological pathways involved in disease progression. nih.govnih.gov

The biological activity of benzofuran derivatives can be finely tuned by introducing specific substituents onto the core structure. The nature, position, and orientation of these substituents dictate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn govern its interactions with molecular targets. mdpi.com

The incorporation of a fluorine atom, as in the case of 7-Fluoro-4-methylbenzofuran, is a common strategy in medicinal chemistry to enhance a drug's metabolic stability, bioavailability, and binding affinity. nih.govmdpi.com Fluorine's high electronegativity and small size can alter the acidity of nearby protons, influence conformation, and lead to favorable hydrophobic interactions with protein targets. nih.gov For instance, the addition of a fluorine atom at the para position of a 2-benzofuranyl ring has been shown to increase potency and inhibitory activity in certain anticancer compounds, likely due to favorable hydrophobic interactions. nih.gov

Similarly, the methyl group at position 4 can also play a crucial role. Methyl groups can provide steric bulk that influences the molecule's orientation within a binding pocket and can engage in van der Waals or hydrophobic interactions, potentially increasing binding affinity. nih.gov The specific placement of both the fluoro and methyl groups on the benzofuran scaffold creates a unique electronic and steric profile, which is critical for its specific molecular interactions and resulting biological activity.